molecular formula C12H14Cl2N2 B15352298 Methyl viologen-D14 dichloride

Methyl viologen-D14 dichloride

Cat. No.: B15352298
M. Wt: 271.24 g/mol
InChI Key: FIKAKWIAUPDISJ-JXTDZQNLSA-L
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Description

Methyl viologen-D14 dichloride (C₁₂D₁₄Cl₂N₂) is a deuterated derivative of methyl viologen dichloride, a bipyridinium salt widely utilized in redox chemistry and herbicide research. The incorporation of 14 deuterium atoms replaces hydrogen atoms in the methyl groups and/or aromatic rings, enhancing molecular stability and reducing metabolic degradation. This isotopic labeling makes it particularly valuable in analytical applications such as mass spectrometry and nuclear magnetic resonance (NMR) studies, where it serves as a tracer to investigate reaction mechanisms or environmental behavior without interference from non-deuterated analogs .

Properties

Molecular Formula

C12H14Cl2N2

Molecular Weight

271.24 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[2,3,5,6-tetradeuterio-1-(trideuteriomethyl)pyridin-1-ium-4-yl]-1-(trideuteriomethyl)pyridin-1-ium;dichloride

InChI

InChI=1S/C12H14N2.2ClH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D;;

InChI Key

FIKAKWIAUPDISJ-JXTDZQNLSA-L

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-].[Cl-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl viologen-D14 dichloride can be synthesized through the reaction of 4,4'-bipyridine with methyl iodide in the presence of a strong base. The reaction conditions typically involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl viologen-D14 dichloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation Products: The oxidation of this compound can lead to the formation of various oxidized derivatives, including quinones and hydroquinones.

  • Reduction Products: Reduction reactions typically yield the corresponding reduced forms of the compound.

  • Substitution Products: Substitution reactions can result in the formation of different substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl viologen-D14 dichloride has a wide range of applications in scientific research, including:

  • Chemistry: It is used as an electron transfer agent in studies involving redox reactions and as a mediator in the synthesis of nanomaterials.

  • Biology: The compound is employed in biological research to study electron transfer processes in biological systems and to investigate the effects of oxidative stress on cells.

  • Medicine: this compound is used in medical research to explore its potential as a therapeutic agent in conditions related to oxidative stress and mitochondrial dysfunction.

  • Industry: It is utilized in the production of ultrasmall bimetallic nanocatalysts, which have applications in various industrial processes.

Mechanism of Action

The mechanism by which methyl viologen-D14 dichloride exerts its effects involves its redox-active properties. The compound can undergo reversible oxidation and reduction, producing superoxide anions (O2-) in the process. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death.

Molecular Targets and Pathways Involved:

  • Mitochondria: this compound targets mitochondrial components, disrupting the electron transport chain and leading to the generation of reactive oxygen species.

  • Cell Membranes: The compound can also interact with cell membranes, causing lipid peroxidation and membrane damage.

Comparison with Similar Compounds

Methyl viologen-D14 dichloride belongs to the bipyridinium herbicide family, sharing structural and functional similarities with other compounds in this class. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Methyl Viologen Dichloride
  • Structure : Bipyridinium core with two methyl groups (N,N′-dimethyl-4,4′-bipyridinium dichloride).
  • Applications: Primarily used as a herbicide and redox agent in biochemical studies. Its non-deuterated form exhibits moderate stability and rapid redox cycling properties.
  • Limitations : Susceptible to photodegradation and metabolic breakdown in biological systems .
Paraquat Dichloride
  • Structure : Structurally analogous to methyl viologen dichloride but may differ in substituent arrangement (exact distinction unclear in evidence).
  • Applications : A potent herbicide with mechanisms involving redox cycling, generating reactive oxygen species that damage plant tissues.
  • Differentiator : While chemically similar to methyl viologen, paraquat’s widespread agricultural use contrasts with methyl viologen’s niche roles in redox chemistry .
Diquat Dibromide
  • Structure : Bipyridinium core with ethyl groups and bromine substituents.
  • Applications : Herbicide with action mechanisms similar to paraquat but differing in efficacy and environmental persistence.
  • Differentiator : Bromide ions and ethyl groups alter solubility and toxicity profiles compared to chloride-based analogs .
Deuterated Analogs (e.g., Paraquat-d8)
  • Structure : Paraquat with eight deuterium atoms, typically in methyl groups.
  • Applications : Used for precise analytical measurements due to isotopic stability.
  • Relevance to Methyl Viologen-D14 : Both deuterated compounds leverage isotopic labeling for tracking in complex matrices, though methyl viologen-D14’s higher deuteration (14 D) may offer enhanced analytical resolution .

Research Findings

  • Deuterated Stability : Deuterated compounds like methyl viologen-D14 exhibit prolonged half-lives in analytical matrices, enabling accurate quantification in environmental and biological samples .
  • Herbicidal Efficacy: Non-deuterated methyl viologen and paraquat show comparable herbicidal potency, but diquat’s bromide substituents reduce soil mobility, limiting its agricultural use .
  • Redox Applications: Methyl viologen-D14’s redox properties are identical to its non-deuterated form, making it ideal for studying electron transfer processes without interference .

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